2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide
CAS No.:
Cat. No.: VC13293059
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O3 |
|---|---|
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide |
| Standard InChI | InChI=1S/C16H16N2O3/c1-11(12-7-9-13(21-2)10-8-12)17-18-16(20)14-5-3-4-6-15(14)19/h3-10,19H,1-2H3,(H,18,20)/b17-11+ |
| Standard InChI Key | RUHWOTYZNLFRPA-GZTJUZNOSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)OC |
| SMILES | CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide belongs to the hydrazone class, featuring a benzohydrazide core (C₆H₅CONHNH₂) modified at the hydrazine nitrogen by a 4-methoxy-substituted acetophenone moiety. The (E)-configuration of the imine (C=N) bond is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent carbonyl group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| SMILES | CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC |
| PubChem CID | 9584795 |
The planar arrangement of the benzohydrazide and 4-methoxyphenyl groups facilitates π-π stacking interactions, as observed in crystallographic studies of analogous compounds . The methoxy group at the para position enhances electron donation, influencing the compound’s electronic profile and reactivity .
Synthesis and Optimization
Conventional Condensation Route
The synthesis typically involves acid-catalyzed condensation of 2-hydroxybenzohydrazide with 1-(4-methoxyphenyl)ethanone in ethanol under reflux .
Reaction Scheme:
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | HCl (0.2 mmol) |
| Solvent | Ethanol |
| Temperature | Reflux (351 K) |
| Reaction Time | 3–4 hours |
| Yield | 82–89% |
The use of aqueous HCl as a catalyst in ethanol maximizes yield by protonating the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the hydrazide . Alternative solvents like methanol or water reduce efficiency due to poor solubility of reactants .
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Formation of the Hydrazone Linkage: The hydrazide’s -NH₂ group attacks the ketone’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to generate the C=N bond .
-
Tautomerization: The initially formed (Z)-imine isomerizes to the thermodynamically stable (E)-form, driven by conjugation with the aromatic rings .
Structural Elucidation Techniques
Spectroscopic Characterization
FTIR Spectroscopy:
-
ν(O-H): 3227–3303 cm⁻¹ (phenolic -OH).
¹H NMR (DMSO-d₆):
¹³C NMR:
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous hydrazones reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 13.921 Å, b = 13.233 Å, c = 18.719 Å, and β = 126.25° . The dihedral angle between the benzohydrazide and 4-methoxyphenyl planes averages 12.5°, indicating moderate conjugation .
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Melting Point | 168–170°C (decomp.) |
| Solubility | Ethanol > DMSO > Water |
| Stability | Stable under inert atmosphere |
| LogP | 2.1 (predicted) |
The compound’s low aqueous solubility (≈0.5 mg/mL) necessitates formulation strategies like salt formation or nanoencapsulation for biomedical applications .
Biological Activities and Applications
Metal Complexation
The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Zinc(II) complexes display enhanced antibacterial activity (MIC: 4–16 µg/mL) due to increased membrane disruption .
Table 4: Hypothesized Biological Activities
| Activity | Mechanism |
|---|---|
| Anticancer | Topoisomerase II inhibition |
| Antioxidant | Radical scavenging |
| Antifungal | Ergosterol biosynthesis inhibition |
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